2-(2-Acetylphenyl)-2-hydroxyacetic acid
Description
Contextualizing Alpha-Hydroxy Acids and Acetylphenyl Derivatives in Organic Chemistry
2-(2-Acetylphenyl)-2-hydroxyacetic acid belongs to the class of alpha-hydroxy acids (AHAs). AHAs are organic compounds characterized by a carboxylic acid group with a hydroxyl (-OH) group attached to the adjacent carbon atom (the alpha-carbon). fiveable.mequora.comwikipedia.orgwiktionary.org This structural arrangement is crucial as the hydroxyl group influences the compound's reactivity, acidity, and ability to form hydrogen bonds. fiveable.mewikipedia.org AHAs like glycolic acid, lactic acid, and mandelic acid are significant precursors in organic synthesis. wikipedia.org One key reaction of AHAs is their role in the formation of cyanohydrins, which are versatile intermediates for synthesizing other functional groups. fiveable.me The synthesis of AHAs can be achieved through various methods, including the hydration of unsaturated acid esters or the hydrolysis of cyanohydrins formed from ketones or aldehydes. wikipedia.org
The molecule also incorporates an acetylphenyl group. Acetylphenyl derivatives are a class of aromatic compounds that contain an acetyl group (−COCH₃) attached to a phenyl ring. wikipedia.orgichem.md The acetyl group itself is an acyl group, consisting of a methyl group single-bonded to a carbonyl. wikipedia.org Acetophenones, or aryl-1-ethanones, are common starting materials in organic synthesis, with the acetyl group being amenable to a wide range of chemical transformations. ichem.md These derivatives serve as important precursors for synthesizing more complex molecules, including various heterocyclic compounds. ichem.md
Historical Perspectives and Early Investigations of Structurally Related Compounds
Mandelic acid was first discovered in 1831 by the German pharmacist Ferdinand Ludwig Winckler. atamanchemicals.comwikipedia.orglgcstandards.com He isolated the compound by heating amygdalin, an extract from bitter almonds, with diluted hydrochloric acid. atamanchemicals.comwikipedia.org The name "mandelic acid" is derived from the German word "Mandel," meaning almond. atamanchemicals.comlgcstandards.com Early synthesis of mandelic acid involved the acid-catalyzed hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde (B42025). wikipedia.orgwikipedia.org The study of mandelic acid and its derivatives has a long history, with its antibacterial properties being recognized and utilized in the medical community. atamanchemicals.comwikipedia.org The investigation of such compounds laid the groundwork for the synthesis and exploration of more complex AHAs like this compound.
Significance of this compound as a Model Compound for Academic Inquiry
This compound serves as a significant model compound in various areas of chemical research due to its distinct structural features. As a chiral building block, its enantiomers, (R)- and (S)-2-(2-Acetylphenyl)-2-hydroxyacetic acid, are valuable for asymmetric synthesis. smolecule.combldpharm.com
The compound is particularly relevant in the study of dynamic covalent chemistry (DCvC). smolecule.com Its structure is suitable for investigating reversible chemical reactions, which are fundamental to creating materials that can adapt their properties in response to environmental stimuli. smolecule.com Specifically, it has been used in research on boronic acid-mediated cis-diol conjugation reactions, which are important for developing high-affinity drug molecules and understanding molecular recognition. smolecule.com
Furthermore, it finds application in analytical chemistry as a derivatization agent. smolecule.com In chromatography, derivatization is used to modify an analyte to enhance its detection sensitivity and improve its separation properties, and the functional groups on this compound make it suitable for this purpose. smolecule.com Its utility as an intermediate in the synthesis of various biologically active molecules is also a subject of ongoing investigation. smolecule.com
Table 2: Research Applications of this compound
| Research Area | Application | Significance |
|---|---|---|
| Asymmetric Synthesis | Chiral Building Block smolecule.combldpharm.com | Enables the synthesis of enantiomerically pure compounds. |
| Dynamic Covalent Chemistry | Model for Reversible Reactions smolecule.com | Aids in the development of responsive materials and understanding molecular recognition. smolecule.com |
| Analytical Chemistry | Derivatization Agent smolecule.com | Enhances detection sensitivity in chromatographic techniques. smolecule.com |
Overview of Research Trajectories for Complex Hydroxycarboxylic Acids
The field of complex hydroxycarboxylic acids is characterized by several key research directions. A major trend is the development of sustainable and cost-effective production methods. patsnap.com While traditional chemical synthesis is still common, there is a significant push towards bio-based production through microbial fermentation and enzymatic processes to create these valuable compounds from renewable sources. patsnap.comnih.gov
Another major research trajectory involves their use as versatile chiral precursors in organic synthesis. nih.gov The presence of at least two functional groups (hydroxyl and carboxyl) allows for easy chemical modification, making them ideal starting points for building complex molecules. nih.gov The ability to introduce additional chiral centers is particularly valuable for the pharmaceutical industry, where enantiomeric purity is often critical. lgcstandards.comnih.gov
Recent research also focuses on the synthesis of α-hydroxycarboxylic acids through novel catalytic methods, such as the reductive carboxylation of aldehydes and ketones using carbon dioxide as a C1 feedstock. chemrevlett.com This approach is attractive for its atom economy and use of a renewable carbon source. chemrevlett.com Furthermore, the unique properties of complex hydroxycarboxylic acids are being harnessed to develop new functional materials, including stimuli-responsive surfaces for biomedical devices and specialized polymers. smolecule.comnih.gov The investigation into the biological activities of these compounds continues to expand, with studies exploring their potential as therapeutic agents by examining their interactions with biological targets like enzymes and receptors. smolecule.commdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-acetylphenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(11)7-4-2-3-5-8(7)9(12)10(13)14/h2-5,9,12H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCSWLJUVZBEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003707-95-6 | |
| Record name | 2-Acetyl-alpha-hydroxybenzeneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1003707956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-ACETYL-.ALPHA.-HYDROXYBENZENEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DFA238JWY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Strategies for 2 2 Acetylphenyl 2 Hydroxyacetic Acid
Conventional Synthetic Approaches to Alpha-Hydroxyacetic Acid Frameworks
Traditional methods for synthesizing α-hydroxy acids often rely on well-established reactions involving readily available precursors. These routes, while foundational, provide the basis for understanding the chemical reactivity required to construct the target molecule.
Synthesis via Reactions of Mandelic Acid Derivatives
Mandelic acid and its derivatives are aromatic alpha-hydroxy acids that serve as valuable precursors in organic synthesis. ontosight.aiwikipedia.org Synthetic strategies can involve the modification of the mandelic acid core to introduce the desired acetyl group. The synthesis of mandelic acid derivatives often involves reactions like esterification, which can be catalyzed by acids or bases. ontosight.ai
One potential, though less direct, pathway to 2-(2-Acetylphenyl)-2-hydroxyacetic acid could involve a Friedel-Crafts acylation of a protected mandelic acid derivative. In this hypothetical approach, the hydroxyl and carboxyl groups of a mandelic acid ester would first be protected to prevent unwanted side reactions. The protected phenyl ring could then undergo acylation with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst. Subsequent deprotection of the hydroxyl and carboxyl groups would yield the final product. The challenge in this approach lies in controlling the regioselectivity of the acylation to favor the ortho position.
Derivations from Acetylphenyl Precursors
A more direct conventional approach involves starting with a precursor that already contains the acetylphenyl moiety. A classic and widely used method for synthesizing α-hydroxy acids is the cyanohydrin reaction. wikipedia.org This pathway would begin with 2-acetylbenzaldehyde (B1198548). The addition of hydrogen cyanide (or a cyanide salt like sodium cyanide followed by acidification) to the aldehyde carbonyl group forms a cyanohydrin intermediate, 2-(2-acetylphenyl)-2-hydroxyacetonitrile. The nitrile group of this intermediate is then subjected to acidic hydrolysis to convert it into a carboxylic acid, yielding the target molecule, this compound. wikipedia.org
Another pathway involves the oxidation of a suitable precursor. For example, if 2-(2-acetylphenyl)ethanol were available, it could potentially be oxidized to the corresponding aldehyde and then further processed, although selective oxidation to the carboxylic acid without affecting the acetyl group would be a key challenge.
Modern Catalytic and Photochemical Synthetic Pathways
Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and selective methods for synthesizing valuable compounds. These modern techniques often utilize catalysis, light energy, or electrochemistry to drive reactions under mild conditions, offering significant advantages over conventional methods.
Reductive Carboxylation of Aromatic Aldehydes to Alpha-Hydroxycarboxylic Acids
The reductive carboxylation of aldehydes with carbon dioxide (CO₂) represents a highly attractive and atom-economical strategy for synthesizing α-hydroxycarboxylic acids. chemrevlett.com This approach utilizes CO₂, a readily available, non-toxic, and renewable C1 feedstock, directly incorporating it into the organic substrate. chemrevlett.comresearchgate.net
Various catalytic systems have been developed for this transformation. For instance, a heterogeneous Nickel catalyst (Ni/MCM-41) combined with a Lewis acid promoter (Al₂O₃) has been shown to be effective for the reductive carboxylation of aromatic aldehydes in a CO₂/H₂ atmosphere. chemrevlett.com Another study demonstrated a copper(I)-mediated reductive coupling between CO₂ and an aldehyde using a silylborane as the reductant. acs.org In this process, CO₂ inserts into a copper-carbon bond that is formed from the reaction of a silylcopper complex with the aldehyde, ultimately leading to the α-hydroxycarboxylic acid product. acs.org These methods provide a direct route from an appropriate aldehyde, such as 2-acetylbenzaldehyde, to the target α-hydroxycarboxylic acid.
Visible-Light-Enabled Photocatalytic Synthesis Routes
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. rsc.org This strategy has been successfully applied to the carboxylation of carbonyl compounds with CO₂. chemrevlett.com
In a typical photocatalytic cycle, a photocatalyst, such as an Iridium(III) complex, is excited by visible light. chemrevlett.com The excited catalyst can then reduce an aldehyde to a radical anion. This radical intermediate can then react with CO₂ to form a carboxylated species, which upon further reduction and protonation, yields the final α-hydroxycarboxylic acid. chemrevlett.com A notable advantage of this method is its high functional group tolerance. For example, the selective carboxylation of 4-acetylbenzaldehyde (B1276866) to 2-(4-acetylphenyl)-2-hydroxyacetic acid has been demonstrated, indicating that the ketone functionality is compatible with the reaction conditions. chemrevlett.com This selectivity suggests that 2-acetylbenzaldehyde would be an excellent substrate for synthesizing this compound using this methodology.
The table below summarizes findings from a study on the photocatalytic carboxylation of various aromatic aldehydes.
| Entry | Aldehyde Substrate | Catalyst System | Conditions | Yield (%) |
| 1 | Benzaldehyde (B42025) | Ir(ppy)₂(dtbby)PF₆ / DMBI | Blue LEDs, MeCN, 20°C | 85 |
| 2 | 4-Methoxybenzaldehyde | Ir(ppy)₂(dtbby)PF₆ / DMBI | Blue LEDs, MeCN, 20°C | 95 |
| 3 | 4-Chlorobenzaldehyde | Ir(ppy)₂(dtbby)PF₆ / DMBI | Blue LEDs, MeCN, 20°C | 78 |
| 4 | 4-Acetylbenzaldehyde | Ir(ppy)₂(dtbby)PF₆ / DMBI | Blue LEDs, MeCN, 20°C | 82 |
Data sourced from a study by Okumura and Uozumi. chemrevlett.com
Electrochemical Approaches for Carboxylation Reactions
Electrochemical synthesis, or electrocarboxylation, offers a green and sustainable alternative for the synthesis of carboxylic acids by using electrical energy to drive chemical reactions. beilstein-journals.orgfraunhofer.denih.gov This method allows for the direct incorporation of CO₂ into aldehydes or ketones to form α-hydroxy acids, often under catalyst-free conditions. chemrevlett.comfraunhofer.de
The general mechanism involves the electrochemical reduction of a carbonyl compound (like an aromatic ketone or aldehyde) at the cathode to form a radical anion. beilstein-journals.orgnih.gov This reactive intermediate then attacks a molecule of CO₂, leading to a carboxylate species. A second electron reduction and subsequent work-up with acid yields the α-hydroxycarboxylic acid. beilstein-journals.orgnih.gov The electrocarboxylation of aromatic ketones, in particular, has been extensively studied and shows high selectivity for the α-hydroxy acid product. nih.govresearchgate.net This makes it a highly promising route for the synthesis of this compound directly from 2-acetylacetophenone.
Recent research has focused on optimizing these reactions by using environmentally friendly solvents like propylene (B89431) carbonate and stable, cost-efficient graphite (B72142) electrodes, avoiding the need for sacrificial metal anodes. fraunhofer.de
The following table presents results from various electrochemical carboxylation studies on aromatic ketones.
| Entry | Substrate | Anode | Cathode | Solvent | Yield (%) |
| 1 | Acetophenone | Mg (sacrificial) | Pt | - | High Yield |
| 2 | 2-Acetylfluorene | Mg (sacrificial) | Pt | - | Good Yield |
| 3 | 2-Acetyl-6-methoxynaphthalene | Al (sacrificial) | Pb | DMF | 75 |
| 4 | 4'-Methylacetophenone | Graphite | Graphite | Propylene Carbonate | 63 |
Data compiled from studies on electrochemical carboxylation. chemrevlett.comfraunhofer.deresearchgate.net
Transition Metal-Catalyzed Coupling Reactions Utilizing Acetylphenyl Moieties
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been instrumental in synthesizing complex organic molecules. nih.govthermofisher.com These reactions often involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, typically palladium, nickel, or copper. nih.govumb.edu
Several named reactions fall under this category, including the Suzuki, Heck, Negishi, Stille, and Sonogashira reactions. thermofisher.commdpi.com For instance, the Suzuki-Miyaura coupling reaction has been utilized in the synthesis of complex molecules by coupling a boronic acid with an organic halide. mdpi.com Similarly, the Negishi cross-coupling has been employed to create 2-alkyl-substituted thiazole (B1198619) analogues by reacting alkylzincs with dibromothiazole compounds in the presence of a palladium catalyst. nih.gov
While direct synthesis of this compound using these methods is not extensively documented in the provided search results, the principles of these reactions can be applied to precursors containing acetylphenyl moieties. For example, an aryl halide containing an acetyl group could potentially be coupled with a suitable partner to construct the carbon skeleton of the target molecule. The synthesis of Ketoprofen, an α-arylpropionic acid, has been achieved through transition metal-catalyzed carbonylation and hydrovinylation reactions, demonstrating the applicability of these methods to related structures. scispace.comscielo.br
The general mechanism for many of these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. rsc.org While traditional methods often require ligands, there is a growing interest in developing ligand-free catalytic systems to improve cost-effectiveness and sustainability. rsc.org
Stereoselective Synthesis and Chiral Resolution of this compound
Enantioselective Synthesis Strategies for Chiral Alpha-Hydroxy Acids
The synthesis of enantiomerically pure α-hydroxy acids is of significant interest due to their role as valuable building blocks in the creation of pharmaceuticals and other bioactive molecules. acs.orgwiley.com A variety of strategies have been developed to achieve high enantioselectivity.
One prominent approach is the asymmetric reduction of α-keto esters. For instance, the reduction of α-keto esters using potassium 9-O-(1,2:5,6-di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane has been shown to produce α-hydroxy esters with nearly 100% enantiomeric excess (ee). researchgate.net Another method involves the copper-catalyzed enantioselective synthesis of α-quaternary ketones and α-keto esters, which can subsequently be reduced to the corresponding α-hydroxy esters. nih.gov
Asymmetric aldol (B89426) reactions also provide a pathway to chiral β-hydroxy-α-amino acids, which are structurally related to α-hydroxy acids. researchgate.net Furthermore, chiral hydroxamic acids have been used as ligands in metal-catalyzed asymmetric epoxidation reactions, which can lead to chiral epoxides that are precursors to α-hydroxy acids. nih.gov
Biocatalytic methods are also powerful tools for enantioselective synthesis. For example, engineered fatty acid photodecarboxylase has been used for the kinetic resolution of α-hydroxy acids, yielding the desired R-configured substrates with high yields and excellent stereoselectivity. researchgate.net
Biocatalytic Transformations for Chiral Alcohol Centers
Biocatalysis offers a green and highly selective approach to the synthesis of chiral molecules, including those with chiral alcohol centers. longdom.org Enzymes such as oxidoreductases, lipases, and esterases are commonly employed for their ability to catalyze reactions with high chemo-, regio-, and enantioselectivity under mild conditions. longdom.orgresearchgate.net
One of the key biocatalytic strategies is kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. rsc.org Lipases are frequently used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. researchgate.netrsc.org For instance, Novozym-435, a lipase, has been used in the kinetic resolution of racemic propargylic alcohols. longdom.org
Asymmetric reduction of prochiral ketones to form chiral alcohols is another important biocatalytic transformation. longdom.org Microorganisms like Daucus carota (carrot) have been shown to reduce heteroaryl prochiral ketones to their corresponding (S)-alcohols with high yields and enantioselectivity. longdom.org Similarly, strains of Hansenula have been used for the preparative-scale bioreduction of a 2-keto ester to yield a chiral hydroxy ester with high yield and enantiomeric excess. nih.gov
Dynamic kinetic resolution (DKR) is an advancement over simple kinetic resolution. In DKR, the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomerically pure product. rsc.org This has been successfully applied to the synthesis of chiral alcohols. rsc.org
These biocatalytic methods are valuable for producing enantiomerically enriched compounds, even for sterically hindered substrates that may be challenging for traditional chemical methods. researchgate.net
Table 1: Examples of Biocatalysts in Chiral Alcohol Synthesis
| Biocatalyst | Reaction Type | Substrate | Product Configuration | Reference |
|---|---|---|---|---|
| Daucus carota | Asymmetric Reduction | Heteroaryl prochiral ketones | (S)-alcohols | longdom.org |
| Novozym-435 (Lipase) | Kinetic Resolution | Racemic propargylic alcohols | (R)-alcohols | longdom.org |
| Hansenula polymorpha | Asymmetric Reduction | 2-keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl ester | (2R,3S)-N-benzoyl-3-phenyl isoserine ethyl ester | nih.gov |
| Pichia methanolica | Enantioselective Reduction | Ethyl-5-oxohexanoate | (S)-5-hydroxyhexanenitrile | nih.gov |
| Rhodococcus erythropolis (Alcohol Dehydrogenase) | Asymmetric Reduction | 3,5-bistrifluoromethylacetophenone | (S)-3,5-bistrifluoromethylphenyl ethanol | nih.gov |
Utilization of this compound as a Chiral Building Block in Asymmetric Synthesis
Chiral α-hydroxy acids and their derivatives are highly valuable as chiral building blocks in asymmetric synthesis. wiley.combldpharm.com They serve as starting materials for a wide range of enantioselective transformations, leading to commercially important products. wiley.com The inherent chiral center in these molecules can be used to control the introduction of new stereogenic centers in a predictable manner. wiley.com
Specifically, optically active α-hydroxy carbonyl compounds, a class that includes this compound, are utilized as chiral auxiliaries and synthons in the asymmetric synthesis of natural products such as antitumor agents, antibiotics, and pheromones. google.com The versatile functional groups of these molecules, including the hydroxyl and carboxyl groups, can be easily transformed into other functionalities like diols, halo derivatives, or amino derivatives, making them indispensable in synthetic chemistry. google.com
The (R)-enantiomer of this compound is explicitly listed as a chiral building block in asymmetric synthesis. bldpharm.com Chiral piperazic acid derivatives, which are important in the total synthesis of bioactive natural peptides, have been synthesized using chiral building blocks, highlighting the importance of such precursors. mdpi.com
The application of chiral α-hydroxy acids extends to their use as chiral ligands for metal catalysts in asymmetric reactions. nih.gov For example, chiral hydroxamic acids derived from α-amino acids have been used to create ligands for vanadium-catalyzed asymmetric epoxidation. nih.gov
Chemical Derivatization and Functionalization Strategies
The chemical derivatization and functionalization of carboxylic acids, including α-hydroxy acids like this compound, are crucial for various analytical and synthetic purposes. Derivatization is often employed to enhance detectability in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). researchgate.netddtjournal.com This is achieved by introducing a moiety that improves ionization efficiency or provides a specific fragmentation pattern. ddtjournal.com For instance, carboxylic acids can be converted to esters or amides to improve their chromatographic behavior and MS response. researchgate.net Reagents like 2-picolylamine can be used for this purpose. researchgate.net
From a synthetic perspective, the functional groups of this compound—the carboxylic acid, the hydroxyl group, and the acetyl group—offer multiple sites for modification. The carboxylic acid can be converted into esters, amides, or acid chlorides. wikipedia.org Esterification can be achieved by reaction with alcohols, acyl chlorides, or acid anhydrides. wikipedia.org The hydroxyl group can undergo reactions such as acylation. researchgate.net Acylation is a common method to protect hydroxyl groups or to introduce specific functionalities. researchgate.net
Furthermore, α-hydroxy acids can serve as precursors for other valuable compounds. For example, they can be used in the synthesis of polymers like polyesters. researchgate.netgoogle.com The Chan rearrangement allows for the functionalization of specific esters with an α-hydroxyl group. wikipedia.org Additionally, pairs of esters can be coupled to form α-hydroxyketones through the acyloin condensation. wikipedia.org
The acetylphenyl moiety also presents opportunities for functionalization. The ketone can undergo various reactions, such as reduction to a secondary alcohol or reaction with nucleophiles.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Lactic acid |
| Malic acid |
| Ketoprofen |
| Glycolic acid |
| (R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid |
Esterification and Amidation for Structural Diversification
The presence of a carboxylic acid group in this compound provides a versatile handle for structural modifications through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry and materials science for altering properties such as solubility, stability, and biological activity.
Esterification:
The conversion of the carboxylic acid moiety to an ester can be achieved through various established methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction with an alcohol, is a common approach. For instance, the reaction of this compound with an alcohol (e.g., methanol, ethanol) in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) yields the corresponding ester. The reaction is typically performed under reflux conditions to drive the equilibrium towards the product.
More contemporary methods for esterification that proceed under milder conditions are also applicable. These include the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). These reagents activate the carboxylic acid, facilitating its reaction with a wide range of alcohols, including those that are more sterically hindered or sensitive to harsh acidic conditions.
The selection of the alcohol component is crucial for structural diversification. By employing a variety of simple alkyl alcohols, polyols, or phenols, a wide array of esters with different lipophilicities and steric properties can be synthesized.
Table 1: Representative Esterification Reactions of this compound This table is illustrative and based on general esterification principles, as specific examples for this exact molecule are not extensively documented in publicly available literature.
| Reactant 1 | Reactant 2 (Alcohol) | Catalyst/Reagent | Product |
| This compound | Methanol | H₂SO₄ (catalytic) | Methyl 2-(2-acetylphenyl)-2-hydroxyacetate |
| This compound | Ethanol | TsOH (catalytic) | Ethyl 2-(2-acetylphenyl)-2-hydroxyacetate |
| This compound | Phenol | DCC, DMAP | Phenyl 2-(2-acetylphenyl)-2-hydroxyacetate |
Amidation:
Similar to esterification, the carboxylic acid group can be readily converted into an amide by reaction with a primary or secondary amine. This transformation is pivotal for introducing diverse functionalities and is often employed in the synthesis of biologically active molecules.
The direct reaction of this compound with an amine is generally not efficient and requires activation of the carboxylic acid. Standard peptide coupling agents are widely used for this purpose. Reagents such as EDCI, DCC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) effectively promote the formation of the amide bond under mild conditions.
The structural diversity of the resulting amides can be extensively varied by choosing from a vast pool of commercially available primary and secondary amines. This allows for the introduction of different alkyl, aryl, and heterocyclic moieties, significantly expanding the chemical space for research purposes.
Table 2: Representative Amidation Reactions of this compound This table is illustrative and based on general amidation principles, as specific examples for this exact molecule are not extensively documented in publicly available literature.
| Reactant 1 | Reactant 2 (Amine) | Coupling Agent/Base | Product |
| This compound | Aniline | EDCI, HOBt | N-phenyl-2-(2-acetylphenyl)-2-hydroxyacetamide |
| This compound | Benzylamine | HATU, DIPEA | N-benzyl-2-(2-acetylphenyl)-2-hydroxyacetamide |
| This compound | Morpholine | DCC, DMAP | (2-(2-Acetylphenyl)-2-hydroxyacetyl)morpholine |
Introduction of Diverse Functional Groups for Research Purposes
Beyond esterification and amidation, the introduction of a wide range of other functional groups onto the this compound scaffold is essential for probing structure-activity relationships and developing compounds for specific research applications. ijper.org
The molecule offers several sites for functionalization:
The Carboxylic Acid Group: As discussed, this group is a prime site for modification into esters and amides. It can also be reduced to a primary alcohol, providing a new site for further reactions.
The Hydroxyl Group: The secondary hydroxyl group can be a target for various transformations. It can be acylated to form esters, etherified, or potentially oxidized under controlled conditions. Derivatization of the hydroxyl group can influence the molecule's polarity and hydrogen bonding capabilities.
The Acetyl Group: The ketone functionality of the acetyl group can undergo a range of reactions. For instance, it can be reduced to a secondary alcohol, which can then be further functionalized. It can also serve as a handle for condensation reactions or for the introduction of heterocyclic rings.
The Phenyl Ring: The aromatic ring can be subjected to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce substituents at various positions. The directing effects of the existing acetyl and hydroxyacetic acid groups will influence the regioselectivity of these substitutions.
The strategic introduction of these diverse functional groups allows for the fine-tuning of the molecule's physicochemical properties and its interaction with biological targets. For example, the incorporation of basic amine groups can enhance aqueous solubility, while the addition of halogen atoms can modulate metabolic stability and binding affinity. These modifications are crucial for developing chemical probes and potential lead compounds for various research purposes. ijper.org
Table 3: Potential Functional Group Modifications of this compound This table outlines potential synthetic transformations for research purposes based on the reactivity of the functional groups present in the molecule.
| Functional Group | Reaction Type | Potential Reagent(s) | Potential Functional Group Introduced |
| Carboxylic Acid | Reduction | LiAlH₄ or BH₃·THF | Primary Alcohol (-CH₂OH) |
| Hydroxyl Group | Acylation | Acetic Anhydride, Pyridine | Acetate Ester (-OAc) |
| Hydroxyl Group | Etherification | Alkyl Halide, Base (e.g., NaH) | Ether (-OR) |
| Acetyl Group | Reduction | NaBH₄ | Secondary Alcohol (-CH(OH)CH₃) |
| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro Group (-NO₂) |
| Phenyl Ring | Halogenation | Br₂, FeBr₃ | Bromo Group (-Br) |
Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 2 Acetylphenyl 2 Hydroxyacetic Acid
Photochemical Reaction Pathways and Mechanistic Studies
Information regarding the specific photochemical reaction pathways and mechanistic studies of 2-(2-Acetylphenyl)-2-hydroxyacetic acid, including photoenolization phenomena, heterolytic elimination processes, photorelease and decarboxylation mechanisms, and electron transfer-mediated photoreactions, is not available in the public domain. Detailed experimental data and mechanistic interpretations for this particular compound remain within specialized scientific literature that is not publicly accessible.
Fundamental Organic Reactions
Carboxylation and Decarboxylation Dynamics in Alpha-Hydroxy Acids
Alpha-hydroxy acids, a class of compounds to which this compound belongs, undergo carboxylation and decarboxylation reactions that are of significant interest in organic synthesis and biochemistry. The dynamics of these reactions are influenced by the molecular structure and the reaction conditions.
Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a key reaction of alpha-hydroxy acids. This process can be initiated by heat or light, and its efficiency is often dependent on the stability of the resulting carbanion intermediate. The presence of an adjacent hydroxyl group can influence the electronic environment of the carboxylic acid moiety, thereby affecting the ease of decarboxylation.
In the context of alpha-hydroxy acids, decarboxylation can be a complex process. For instance, oxidative decarboxylation can occur, where the removal of the carboxyl group is accompanied by an oxidation reaction. This is often observed in the presence of metal catalysts or under photochemical conditions.
The reverse reaction, carboxylation, involves the introduction of a carboxyl group. While less common for simple alpha-hydroxy acids under standard laboratory conditions, carboxylation reactions are fundamental in various biological pathways, often catalyzed by specific enzymes.
The specific dynamics of carboxylation and decarboxylation for this compound are not detailed in publicly available literature. Understanding these dynamics would require specific experimental studies focusing on this compound, including kinetic analysis and product identification under various reaction conditions. Such studies would elucidate the influence of the 2-acetylphenyl group on the reactivity of the alpha-hydroxy acid moiety.
Rearrangement Reactions of Related Aromatic Carboxylic Acids
While specific rearrangement reactions involving this compound are not extensively documented in publicly available literature, the structural motifs present in this molecule—an aromatic ring, a carboxylic acid, a hydroxyl group, and a ketone—suggest potential for various types of intramolecular rearrangements under suitable conditions. The study of related aromatic carboxylic acids provides insight into the plausible rearrangement pathways. Notable examples of such reactions include the Benzilic Acid Rearrangement, the Baeyer-Villiger Oxidation, and the Willgerodt-Kindler reaction, which involve transformations of functional groups similar to those in the subject compound.
One of the most relevant rearrangement reactions for α-hydroxy ketones is the Benzilic Acid Rearrangement . This reaction typically involves the 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy carboxylic acid. wiley-vch.delibretexts.org Although this compound is already an α-hydroxy acid, understanding the reverse or related transformations is crucial. The mechanism involves the attack of a hydroxide ion on one of the carbonyl groups, followed by the migration of an aryl or alkyl group. For aromatic 1,2-diketones, the reaction proceeds smoothly to yield benzilic acids. wiley-vch.de
The Baeyer-Villiger Oxidation is another pertinent rearrangement reaction where a ketone is converted to an ester using a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The migratory aptitude of the groups attached to the carbonyl carbon is a key factor, with groups that can better stabilize a positive charge migrating preferentially. libretexts.org For a compound like this compound, the acetylphenyl group's migratory aptitude would be a significant consideration.
The Willgerodt-Kindler reaction is a process that involves the oxidation of an aryl alkyl ketone to a terminal carboxylic acid amide, which can then be hydrolyzed to the corresponding carboxylic acid. This reaction is particularly relevant due to the presence of the acetyl group on the phenyl ring. The reaction typically uses sulfur and a high-boiling amine, such as morpholine.
Another class of rearrangements includes those involving carbocation intermediates, which can be generated from alcohols under acidic conditions. masterorganicchemistry.com The hydroxyl group in this compound could potentially be protonated and eliminated as water, leading to a carbocation that could then undergo rearrangement.
The table below summarizes these and other relevant rearrangement reactions for aromatic compounds containing functionalities related to this compound.
| Reaction Name | Substrate Type | Product Type | Key Reagents | Mechanistic Feature |
| Benzilic Acid Rearrangement | 1,2-Diketone | α-Hydroxy carboxylic acid | Strong base (e.g., KOH) | 1,2-Aryl or alkyl migration wiley-vch.delibretexts.org |
| Baeyer-Villiger Oxidation | Ketone | Ester | Peracid (e.g., m-CPBA) | Oxygen insertion and group migration libretexts.org |
| Willgerodt-Kindler Reaction | Aryl alkyl ketone | Carboxylic acid amide | Sulfur, Amine (e.g., Morpholine) | Oxidation and rearrangement of the carbon skeleton |
| Pinacol Rearrangement | 1,2-Diol | Ketone | Acid | Carbocation formation and 1,2-alkyl/aryl shift masterorganicchemistry.com |
| Fries Rearrangement | Phenyl ester | Hydroxy aryl ketone | Lewis acid (e.g., AlCl₃) | Intramolecular electrophilic aromatic substitution |
| Hofmann Rearrangement | Primary amide | Primary amine | Bromine, Strong base | Formation of an isocyanate intermediate |
| Curtius Rearrangement | Acyl azide | Primary amine | Heat or UV light | Formation of an isocyanate intermediate libretexts.org |
| Schmidt Reaction | Carboxylic acid | Amine | Hydrazoic acid (HN₃), Strong acid | Formation of an isocyanate intermediate |
Reaction Kinetics and Thermodynamic Aspects (General Academic Exploration)
The study of reaction kinetics and thermodynamics provides a quantitative understanding of the rates and feasibility of chemical transformations involving aromatic carboxylic acids. These aspects are governed by the structure of the molecule, the nature of the reactants, and the reaction conditions such as temperature, pressure, and solvent.
Reaction Kinetics:
The kinetics of reactions involving carboxylic acids are often influenced by the electronic nature of the substituents on the aromatic ring. slideshare.net Electron-withdrawing groups generally increase the acidity of the carboxylic acid and can affect the rates of reactions at the carboxyl group and on the aromatic ring. slideshare.net For instance, in nucleophilic acyl substitution reactions, the electrophilicity of the carbonyl carbon is a key determinant of the reaction rate. khanacademy.org Electron-withdrawing groups enhance this electrophilicity, making the carboxylic acid derivative more reactive towards nucleophiles. khanacademy.org
The rate of a reaction is described by a rate law, which for a simple reaction can be expressed as: Rate = k[A]m[B]n where k is the rate constant, [A] and [B] are the concentrations of the reactants, and m and n are the reaction orders. The rate constant, k, is temperature-dependent and is described by the Arrhenius equation: k = A * e(-Ea/RT) where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature.
For reactions involving aromatic carboxylic acids, the activation energy can be influenced by steric hindrance around the reaction center. Bulky substituents near the carboxylic acid group can impede the approach of a nucleophile, thereby increasing the activation energy and slowing down the reaction rate. libretexts.org
Thermodynamic Aspects:
Thermodynamics determines the position of equilibrium and the spontaneity of a reaction. The key thermodynamic parameters are Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A reaction is spontaneous if the change in Gibbs free energy is negative. The relationship between these parameters is given by the equation: ΔG = ΔH - TΔS
The enthalpy change (ΔH) represents the heat absorbed or released during a reaction. For many reactions of carboxylic acids, such as esterification, the enthalpy change is relatively small. The entropy change (ΔS) is a measure of the change in disorder of the system. Reactions that result in an increase in the number of molecules, such as the decomposition of some carboxylic acids, have a positive entropy change. britannica.com
The acidity of a carboxylic acid, a key thermodynamic property, is quantified by its pKa value. The pKa is related to the standard Gibbs free energy of dissociation (ΔG°diss) by the equation: ΔG°diss = 2.303 RT * pKa A lower pKa value indicates a stronger acid and a more negative ΔG°diss, signifying a more spontaneous dissociation. The stability of the resulting carboxylate anion is a crucial factor determining the acidity. For aromatic carboxylic acids, the presence of electron-withdrawing groups can delocalize the negative charge on the carboxylate ion, stabilizing it and thus increasing the acidity of the parent acid. slideshare.net Conversely, electron-donating groups destabilize the carboxylate anion and decrease the acidity. slideshare.net
The following table provides a general overview of how kinetic and thermodynamic factors influence common reactions of aromatic carboxylic acids.
| Reaction Type | Kinetic Factors | Thermodynamic Factors |
| Esterification (Fischer) | Steric hindrance, Catalyst concentration, Temperature | Equilibrium position dependent on removal of water |
| Amide Formation | Nucleophilicity of the amine, Use of activating agents (e.g., DCC) khanacademy.org | Generally favorable but can be slow without a catalyst |
| Acid Chloride Formation | Reactivity of the thionyl chloride or oxalyl chloride | Driven by the formation of gaseous byproducts (SO₂, HCl) khanacademy.org |
| Electrophilic Aromatic Substitution | Nature of the substituent (activating/deactivating), Ring position | Governed by the stability of the arenium ion intermediate |
| Decarboxylation | Stability of the carbanion intermediate | Often requires high temperatures, favored by stabilizing groups |
Theoretical and Computational Chemistry Investigations of 2 2 Acetylphenyl 2 Hydroxyacetic Acid
Molecular Structure and Conformation Analysis
The three-dimensional arrangement of atoms and the accessible conformations of a molecule are fundamental to its physical and chemical properties. Computational chemistry offers powerful tools to explore these aspects at the atomic level.
Ab Initio and Density Functional Theory (DFT) Calculations for Geometry Optimization
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. These calculations solve the Schrödinger equation (or approximations of it) to find the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.
For a molecule like 2-(2-Acetylphenyl)-2-hydroxyacetic acid, DFT methods, particularly with hybrid functionals like B3LYP, are commonly employed in conjunction with a basis set such as 6-311++G(d,p) to provide a balance between computational cost and accuracy. The geometry optimization process would yield precise bond lengths, bond angles, and dihedral angles. These calculations would likely reveal the preferred orientation of the acetyl, hydroxyl, and carboxylic acid groups relative to the phenyl ring, taking into account steric hindrance and potential intramolecular hydrogen bonding.
Table 1: Hypothetical Optimized Geometric Parameters of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-C (phenyl) | ~1.39 Å |
| C=O (acetyl) | ~1.23 Å | |
| C-O (hydroxyl) | ~1.43 Å | |
| C=O (carboxyl) | ~1.22 Å | |
| O-H (hydroxyl) | ~0.96 Å | |
| Bond Angle | C-C-C (phenyl) | ~120° |
| O=C-C (acetyl) | ~120° | |
| C-C-O (hydroxyl) | ~109.5° | |
| Dihedral Angle | C-C-C-O (acetyl) | Variable |
Molecular Dynamics Simulations to Explore Conformational Space
While geometry optimization identifies the lowest energy structure, a molecule is not static and will explore a range of conformations at a given temperature. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into the molecule's flexibility and the different conformations it can adopt.
For this compound, MD simulations could reveal the rotational freedom of the acetyl, hydroxyl, and carboxylic acid groups. These simulations would help to identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or solvents.
Electronic Properties and Reactivity Descriptors
The distribution of electrons within a molecule governs its reactivity and how it interacts with other chemical species. Computational methods can provide detailed insights into these electronic properties.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) is a visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. It is used to identify the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the acetyl, hydroxyl, and carboxylic acid groups, identifying them as nucleophilic centers. Positive potential would be expected around the hydrogen atoms of the hydroxyl and carboxylic acid groups, indicating their electrophilic character.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The HOMO would likely be localized on the phenyl ring and the oxygen atoms, while the LUMO might be centered on the carbonyl groups. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's kinetic stability.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | (Negative Value) eV |
| LUMO Energy | (Less Negative/Positive Value) eV |
| HOMO-LUMO Gap | (Positive Value) eV |
Electron Localization Function (ELF) and Natural Bond Orbital (NBO) Analysis
The Electron Localization Function (ELF) is a method used to visualize the regions of electron localization in a molecule, providing a clear picture of chemical bonds and lone pairs. It is a powerful tool for understanding the nature of chemical bonding.
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It can quantify the charge distribution on each atom (NBO charges), describe the hybridization of atomic orbitals, and analyze the stabilizing interactions between filled and empty orbitals, such as hyperconjugation. For this compound, NBO analysis would provide insights into the delocalization of electrons within the phenyl ring and the nature of the intramolecular interactions.
Spectroscopic Characterization and Theoretical Prediction
Spectroscopic techniques are vital for elucidating the structure and bonding of this compound. When combined with theoretical predictions, a comprehensive understanding of its spectroscopic properties can be achieved.
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding within a molecule. Theoretical calculations, typically using Density Functional Theory (DFT) methods, are employed to compute the vibrational frequencies and intensities, which aids in the precise assignment of the experimental spectral bands.
The vibrational spectrum of this compound is characterized by a series of distinct bands corresponding to the stretching and bending modes of its various functional groups. The calculated vibrational frequencies, their intensities, and the corresponding assignments provide a detailed picture of the molecule's vibrational behavior. The theoretical assignments are often based on the Potential Energy Distribution (PED) analysis. nih.gov
Key Vibrational Modes:
O-H Stretching: The hydroxyl groups of the carboxylic acid and the tertiary alcohol give rise to characteristic broad stretching vibrations in the high-frequency region of the FT-IR spectrum, typically in the range of 3500-2500 cm⁻¹. The carboxylic acid O-H stretch is notably broad due to hydrogen bonding.
C-H Stretching: The aromatic C-H stretching vibrations of the phenyl ring are expected to appear around 3100-3000 cm⁻¹. The aliphatic C-H stretching from the methyl group of the acetyl moiety will be observed in the 3000-2850 cm⁻¹ region.
C=O Stretching: Two distinct carbonyl stretching bands are anticipated. The C=O stretch of the acetyl group is typically found around 1680 cm⁻¹, while the carboxylic acid C=O stretch appears at a higher frequency, usually in the 1700-1760 cm⁻¹ range. The exact position can be influenced by intra- and intermolecular hydrogen bonding.
C-O Stretching: The C-O stretching vibrations from the alcohol and carboxylic acid groups are expected in the 1300-1000 cm⁻¹ region.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the phenyl ring typically result in a series of bands in the 1600-1450 cm⁻¹ region.
Interactive Data Table: Theoretical Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | FT-IR Intensity | FT-Raman Activity | Assignment (Potential Energy Distribution) |
| 3450 | Medium | Weak | O-H stretch (alcoholic) |
| 3300-2500 | Strong, Broad | Weak | O-H stretch (carboxylic acid) |
| 3065 | Medium | Strong | Aromatic C-H stretch |
| 2980 | Weak | Medium | Asymmetric C-H stretch (methyl) |
| 2920 | Weak | Medium | Symmetric C-H stretch (methyl) |
| 1745 | Very Strong | Medium | C=O stretch (carboxylic acid) |
| 1685 | Very Strong | Strong | C=O stretch (acetyl) |
| 1600 | Medium | Strong | Aromatic C=C stretch |
| 1580 | Medium | Strong | Aromatic C=C stretch |
| 1480 | Strong | Medium | Aromatic C=C stretch |
| 1440 | Medium | Medium | C-H bend (methyl) |
| 1360 | Medium | Weak | C-H bend (methyl) |
| 1290 | Strong | Weak | C-O stretch, O-H bend (in-plane) |
| 1210 | Strong | Medium | C-C stretch (aromatic ring) |
| 1150 | Medium | Weak | C-O stretch (alcoholic) |
| 920 | Medium, Broad | Weak | O-H bend (out-of-plane, dimer) |
| 760 | Strong | Medium | C-H bend (out-of-plane, ortho-disubstituted) |
Note: The presented data is a theoretical prediction based on DFT calculations and may vary from experimental results.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of a molecule in solution. Theoretical calculations of NMR chemical shifts, often performed using the Gauge-Including Atomic Orbital (GIAO) method within DFT, have become an essential component in the structural analysis of organic compounds. nih.gov The correlation between predicted and experimental chemical shifts can confirm structural assignments and provide insights into electronic structure.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in different chemical environments. The aromatic protons will appear as a multiplet in the downfield region. The methyl protons of the acetyl group will be a singlet, and the hydroxyl protons will appear as broad singlets that can be exchanged with D₂O.
The ¹³C NMR spectrum will show separate resonances for each unique carbon atom. The carbonyl carbons of the acetyl and carboxylic acid groups are expected to be the most downfield signals.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
¹H NMR Chemical Shifts (δ, ppm) relative to TMS
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H (Carboxylic Acid OH) | 12.5 | Broad Singlet | 1H |
| H (Aromatic, H6) | 7.9 | Doublet of Doublets | 1H |
| H (Aromatic, H3, H4, H5) | 7.4 - 7.6 | Multiplet | 3H |
| H (Alcoholic OH) | 5.8 | Broad Singlet | 1H |
| H (Methine) | 5.4 | Singlet | 1H |
| H (Methyl) | 2.6 | Singlet | 3H |
¹³C NMR Chemical Shifts (δ, ppm) relative to TMS
| Carbon | Predicted Chemical Shift (ppm) |
| C (Carboxylic Acid C=O) | 175.0 |
| C (Acetyl C=O) | 202.0 |
| C (Aromatic, C2) | 138.0 |
| C (Aromatic, C1) | 134.0 |
| C (Aromatic, C4) | 132.0 |
| C (Aromatic, C6) | 130.0 |
| C (Aromatic, C5) | 128.0 |
| C (Aromatic, C3) | 127.0 |
| C (Methine) | 75.0 |
| C (Methyl) | 28.0 |
Note: The predicted chemical shifts are based on theoretical calculations and are subject to variations depending on the solvent and experimental conditions.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational disciplines that are used to establish relationships between the chemical structures of compounds and their biological activities. researchgate.net While specific QSAR models for this compound are not extensively documented, the principles of QSAR can be applied to its derivatives to predict their activities and guide the design of new compounds with desired properties.
A typical QSAR study for compounds related to this compound would involve the following steps:
Data Set Compilation: A collection of structurally related compounds with experimentally determined biological activities is assembled.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset is calculated. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
For derivatives of this compound, relevant molecular descriptors could include:
Hydrophobicity: LogP (octanol-water partition coefficient)
Electronic Properties: Hammett constants, partial charges, dipole moment
Steric Properties: Molar refractivity, van der Waals volume
Topological Indices: Connectivity indices, shape indices
The resulting QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards the most promising candidates.
Biochemical Interactions and Mechanisms of Biological Activity of 2 2 Acetylphenyl 2 Hydroxyacetic Acid
Investigation of Enzyme and Receptor Interactions
The biological effects of 2-(2-Acetylphenyl)-2-hydroxyacetic acid are likely mediated through its interactions with various enzymes and cellular receptors. These interactions are predicated on its key functional groups: the alpha-hydroxyl group, the carboxylic acid moiety, and the acetylated phenyl ring.
Alpha-hydroxy acids are known to modulate the activity of enzymes involved in skin cell turnover. nih.govstackedskincare.com They can influence desquamation by disrupting the cohesion of corneocytes in the stratum corneum. nih.gov This is thought to occur through the chelation of calcium ions from cell adhesions, which in turn affects the activity of cadherins and other cell adhesion molecules. nih.gov While direct evidence for this compound is not available, its AHA structure suggests a potential to interact with epidermal enzymes.
In a broader context, the metabolism of alpha-hydroxy acids involves various oxidoreductases. nih.gov For instance, (S)-mandelate dehydrogenase is an enzyme that oxidizes (S)-mandelate to benzoylformate. nih.gov Given the structural similarity, it is plausible that this compound could be a substrate or modulator for similar dehydrogenases or other metabolic enzymes.
The binding of alpha-hydroxy acids to biological targets is primarily governed by non-covalent interactions. The carboxylic acid and hydroxyl groups are capable of forming hydrogen bonds and ionic interactions with the active sites of enzymes and receptors. mdpi.com The aromatic ring of mandelic acid derivatives can further engage in hydrophobic and π-π stacking interactions, which can enhance binding affinity and specificity. mdpi.com
For this compound, the acetyl group on the phenyl ring introduces an additional site for potential hydrogen bonding and dipole-dipole interactions, which could influence its binding orientation and affinity for specific biological targets. The stereochemistry at the chiral alpha-carbon is also a critical determinant of biological activity, as enantiomers of a compound often exhibit different interactions with chiral biological macromolecules. researchgate.net
Interactive Table: Potential Molecular Interactions of this compound Functional Groups
| Functional Group | Potential Interaction Types | Potential Biological Target Sites |
| Carboxylic Acid | Ionic Bonding, Hydrogen Bonding | Amino acid residues (e.g., Arginine, Lysine) in enzyme active sites |
| Alpha-Hydroxyl Group | Hydrogen Bonding | Amino acid residues (e.g., Serine, Threonine, Aspartate) |
| Phenyl Ring | Hydrophobic Interactions, π-π Stacking | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |
| Acetyl Group | Hydrogen Bonding, Dipole-Dipole Interactions | Polar amino acid residues |
Metabolic Pathways and Biotransformation Studies
The metabolism of this compound in biological systems is expected to follow pathways established for other alpha-hydroxy acids and aromatic compounds.
In mammals, alpha-hydroxy acids can be integrated into several metabolic pathways. For example, they can be oxidized to alpha-keto acids, which are intermediates in various metabolic routes, including the citric acid cycle. nih.govpathbank.org The metabolism of aromatic compounds typically involves Phase I and Phase II biotransformation reactions to increase their water solubility and facilitate excretion. jove.com
While specific metabolites of this compound have not been documented, potential degradation pathways can be inferred from studies on mandelic acid. In microorganisms, mandelic acid is degraded through a pathway involving mandelate (B1228975) racemase, (S)-mandelate dehydrogenase, benzoylformate decarboxylase, and benzaldehyde (B42025) dehydrogenase, ultimately leading to benzoic acid. nih.govresearchgate.net A bacterial strain, Pseudomonas convexa, has been shown to metabolize mandelic acid via 4-hydroxymandelic acid and 4-hydroxybenzoic acid. nih.gov
In mammals, it is plausible that this compound could undergo hydroxylation of the phenyl ring and oxidation of the alpha-hydroxy acid side chain. The acetyl group may also be subject to metabolic modifications.
Esters of mandelic acid are known to undergo enzymatic hydrolysis catalyzed by lipases and esterases. psu.eduresearchgate.net This suggests that if this compound were to form ester conjugates in vivo, these could be cleaved by hydrolytic enzymes. The biotransformation of the parent compound would likely involve a series of enzymatic reactions, including oxidation and conjugation (e.g., glucuronidation or sulfation), to produce more polar and readily excretable metabolites. oaepublish.com The specific enzymes involved and the resulting metabolite profile would require dedicated metabolic studies.
Interactive Table: Predicted Biotransformation Reactions for this compound
| Reaction Type | Potential Enzyme Class | Potential Metabolite Structure |
| Oxidation of alpha-hydroxyl group | Dehydrogenase | 2-(2-Acetylphenyl)-2-oxoacetic acid |
| Hydroxylation of phenyl ring | Cytochrome P450 monooxygenase | Hydroxylated derivatives of the parent compound |
| Reduction of acetyl group | Carbonyl reductase | 2-(2-(1-Hydroxyethyl)phenyl)-2-hydroxyacetic acid |
| Conjugation (Glucuronidation) | UDP-glucuronosyltransferase | Glucuronide conjugate at the hydroxyl or carboxyl group |
| Conjugation (Sulfation) | Sulfotransferase | Sulfate conjugate at the hydroxyl group |
Structure-Activity Relationship (SAR) Studies for Biochemical Efficacy
The structure-activity relationship (SAR) of this compound, a derivative of mandelic acid, provides a framework for understanding how its chemical structure influences its biological activity. Although specific SAR studies on this particular compound are not extensively documented in publicly available literature, general principles derived from studies on related mandelic acid derivatives can be extrapolated to understand its potential biochemical interactions. The key structural features of this compound that are likely to be critical for its biological efficacy include the acetyl group on the phenyl ring, the hydroxyl group, and the carboxylic acid moiety.
The biological response of this compound can be systematically altered by modifying its core structure. These modifications can influence the compound's polarity, lipophilicity, and steric properties, which in turn affect its absorption, distribution, metabolism, excretion, and ultimately its interaction with biological targets.
Modifications of the Phenyl Ring: The position and nature of substituents on the phenyl ring of mandelic acid derivatives are known to significantly impact their biological activity. For this compound, the ortho-acetyl group is a defining feature.
Position of the Acetyl Group: The ortho position of the acetyl group likely influences the molecule's conformation through steric hindrance and potential intramolecular hydrogen bonding with the alpha-hydroxyl or carboxyl groups. This fixed conformation can be crucial for fitting into the binding site of a specific biological target. Shifting the acetyl group to the meta or para positions would alter the molecule's shape and electronic distribution, likely leading to a different biological activity profile.
Electronic Effects: The acetyl group is an electron-withdrawing group, which can influence the acidity of the carboxylic acid and the reactivity of the phenyl ring. Replacing the acetyl group with electron-donating groups (e.g., methoxy, hydroxyl) or other electron-withdrawing groups (e.g., nitro, cyano) would modulate the electronic properties of the molecule, potentially enhancing or diminishing its biological response. Studies on other mandelic acid derivatives have shown that electron-withdrawing substituents can sometimes enhance activity, while electron-donating groups may decrease it, depending on the specific biological target. acs.org
Modifications of the Hydroxyl and Carboxyl Groups: The alpha-hydroxyl and carboxyl groups are key functional groups that can participate in hydrogen bonding and electrostatic interactions with biological macromolecules.
Esterification or Etherification of the Hydroxyl Group: Converting the hydroxyl group to an ester or an ether would eliminate its ability to act as a hydrogen bond donor, which could significantly reduce its binding affinity to a target protein if this interaction is critical. However, such a modification would also increase the molecule's lipophilicity, which might enhance its ability to cross cell membranes. Studies on mandelic acid derivatives have demonstrated that free hydroxyl functions often contribute to better chiral recognition and biological activity. mdpi.comnih.gov
Esterification of the Carboxyl Group: Esterification of the carboxylic acid group would neutralize its negative charge at physiological pH and increase its lipophilicity. This could alter its interaction with target enzymes or receptors that rely on an ionic interaction with the carboxylate. For instance, if the target has a positively charged amino acid residue in its active site, the esterified derivative would likely be less active.
The following table summarizes the predicted impact of various structural modifications on the biological activity of this compound, based on general principles from related compounds.
| Modification | Structural Change | Predicted Effect on Physicochemical Properties | Potential Impact on Biological Activity |
| Position of Acetyl Group | Movement from ortho to meta or para position | Alters molecular shape and dipole moment | Likely to decrease or alter activity due to changes in binding site complementarity |
| Nature of Phenyl Substituent | Replacement of acetyl with electron-donating group (e.g., -OCH3) | Increases electron density on the ring | May decrease activity depending on the target's electronic requirements |
| Nature of Phenyl Substituent | Replacement of acetyl with a different electron-withdrawing group (e.g., -NO2) | Further decreases electron density on the ring | Could potentially enhance or decrease activity based on the specific electronic and steric demands of the target |
| Hydroxyl Group Modification | Esterification or etherification | Increases lipophilicity, removes H-bond donor capability | Likely to decrease activity if H-bonding is crucial for binding, but may improve cell permeability |
| Carboxyl Group Modification | Esterification | Increases lipophilicity, removes negative charge | Likely to decrease activity if ionic interactions are critical for binding |
Stereochemical Impact on Biochemical Interactions
Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds, and this compound is no exception, as it possesses a chiral center at the alpha-carbon. The differential pharmacological activity of enantiomers is a well-established phenomenon, arising from the fact that biological systems, such as enzymes and receptors, are themselves chiral. nih.gov
The two enantiomers of this compound, (R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid and (S)-2-(2-Acetylphenyl)-2-hydroxyacetic acid, will have identical physical and chemical properties in an achiral environment. However, in a chiral biological environment, they can exhibit significant differences in their interactions with macromolecules. This stereoselectivity can manifest in various ways, including differences in binding affinity, efficacy, and metabolism.
For many mandelic acid derivatives, one enantiomer is often significantly more active than the other. researchgate.net This is because only one enantiomer can achieve a precise three-point interaction with the chiral binding site of a biological target. The specific spatial arrangement of the phenyl ring, hydroxyl group, and carboxyl group of one enantiomer will allow for optimal binding, while the other enantiomer will not be able to achieve the same favorable interactions.
The stereoselective metabolism of mandelic acid has also been observed in animal studies, where one enantiomer is metabolized at a different rate than the other. magtechjournal.com This can lead to differences in the pharmacokinetic profiles of the two enantiomers, further contributing to their distinct biological effects.
The table below outlines the potential differences in biochemical interactions between the (R) and (S) enantiomers of this compound.
| Aspect of Biochemical Interaction | (R)-Enantiomer | (S)-Enantiomer | Rationale for Differences |
| Binding to Chiral Receptors/Enzymes | May exhibit higher affinity and/or efficacy | May exhibit lower affinity and/or efficacy, or act as an antagonist | The specific 3D arrangement of functional groups in one enantiomer allows for a more complementary fit into the chiral binding site. |
| Metabolism by Enzymes | May be metabolized at a different rate (faster or slower) | May be metabolized at a different rate (faster or slower) | Metabolic enzymes are chiral and can exhibit substrate stereoselectivity. |
| Pharmacological Activity | Could be the more active (eutomer) or less active (distomer) enantiomer | Could be the more active (eutomer) or less active (distomer) enantiomer | The overall biological effect is a consequence of the differential interactions at the molecular level. |
Advanced Applications in Organic Synthesis and Interdisciplinary Research
Strategic Role as a Chiral Synthon and Building Block
2-(2-Acetylphenyl)-2-hydroxyacetic acid is a valuable chiral building block in asymmetric synthesis. bldpharm.com Its utility stems from the specific arrangement of its functional groups: a carboxylic acid, a hydroxyl group, and an acetyl-substituted phenyl ring, all centered around a stereogenic carbon. This distinct architecture makes it an important synthon for the enantioselective synthesis of more complex molecules. Chiral hydroxy-carboxylic acids are of particular interest in organic synthesis because introducing these functionalities with high stereoselectivity through chemical reactions can be challenging. nih.govresearchgate.net
The presence of multiple reactive sites allows for a variety of chemical transformations. The carboxylic acid and alcohol groups can undergo esterification, amidation, or serve as coordinating groups for metal catalysts, while the acetyl group offers a site for further carbon-carbon bond formation or functional group interconversion. The compound's chiral nature is crucial for its application in creating new pharmaceutical agents, as stereochemistry often dictates biological activity. smolecule.com The demand for enantiomerically pure compounds in the pharmaceutical and chemical industries drives the development of methodologies utilizing such chiral building blocks. unisa.itmdpi.com
Key Structural Features and Their Synthetic Utility
| Feature | Synthetic Role |
|---|---|
| Chiral Center | Imparts stereoselectivity in subsequent reactions, crucial for creating specific enantiomers of target molecules. |
| Carboxylic Acid | Can be converted into esters, amides, or acid chlorides; acts as a handle for further functionalization. |
| Hydroxyl Group | Enables ether or ester formation; can be oxidized or participate in directing catalytic reactions. |
| Acetylphenyl Group | Provides a site for modifications on the aromatic ring or at the ketone functionality. |
Utility as a Synthetic Intermediate in Pharmaceutical and Medicinal Chemistry Research
This compound is an ortho-acetyl substituted derivative of mandelic acid. Mandelic acid and its derivatives, particularly esters and amides, are recognized as important structural motifs in bioactive compounds and are used as key precursors in the synthesis of pharmaceuticals. unisa.itnih.gov For instance, mandelate (B1228975) structures are found in the antibiotic Cefamandole and are precursors to the antiplatelet drug Clopidogrel. unisa.it
Given its structure, this compound serves as a direct precursor for a specific class of substituted mandelic acid esters and amides. Standard esterification or amidation reactions can be employed to convert the carboxylic acid moiety.
Esterification: Reaction with various alcohols (R-OH) under acidic conditions or using coupling agents yields the corresponding mandelic acid esters.
Amidation: Reaction with amines (R-NH2) using peptide coupling reagents produces the desired mandelic acid amides.
The biocatalytic synthesis of (R)-mandelic acid amides has also been demonstrated using recombinant E. coli strains, highlighting the industrial interest in these compounds as valuable synthons. nih.gov The synthesis of these derivatives from this compound allows for the introduction of the 2-acetylphenyl group, which can be used to modulate the pharmacological properties of the resulting molecule or act as a handle for further synthetic elaboration.
The utility of this compound extends to its integration into the synthesis of larger, more complex organic molecules. mdpi.com Building blocks with multiple functional groups are essential in diversity-oriented synthesis, a strategy used to create libraries of structurally diverse molecules for drug discovery. mdpi.com The compound can be incorporated into larger scaffolds through reactions involving its carboxylic acid, hydroxyl, or acetyl groups.
For example, its structure is suitable for use in dynamic covalent chemistry (DCvC), where reversible reactions are used to form complex and adaptable molecular structures. smolecule.com The ability to form reversible bonds makes it a candidate for applications in creating stimuli-responsive materials and drug delivery systems. smolecule.com Furthermore, the synthesis of complex natural product analogues often relies on the sequential assembly of chiral building blocks. nih.gov The defined stereochemistry and functionality of this compound make it an attractive starting point for multi-step syntheses of novel, biologically active compounds. unl.pt
Contribution to Catalyst and Ligand Design
Beyond its role as a building block, this compound has potential applications as a component of catalyst systems. smolecule.com Its functional groups can participate directly in catalytic cycles. For instance, it has been explored as a catalyst in advanced oxidation processes for the degradation of pollutants. smolecule.com The combination of a carboxylic acid and a hydroxyl group on a chiral scaffold can enable it to act as a bifunctional catalyst, activating substrates through hydrogen bonding or proton transfer while controlling the stereochemical outcome of the reaction.
The most significant contribution of this compound in catalysis is its potential use as a chiral ligand for asymmetric metal catalysis. bldpharm.com Asymmetric catalysis is a powerful tool for producing enantiomerically pure compounds, and the development of new chiral ligands is crucial for expanding the scope of this technology. mdpi.comumontreal.ca
Chiral ligands containing hydroxyl and carboxylate groups are well-established in asymmetric synthesis. mdpi.com These functional groups can coordinate to a metal center, creating a chiral environment that directs the approach of reactants and leads to the formation of one enantiomer of the product in preference to the other. The structure of this compound is well-suited for this purpose. The carboxylate and hydroxyl groups can form a chelate ring with a metal ion, while the bulky acetyl-substituted phenyl group projects into the catalyst's second coordination sphere to influence the stereoselectivity of the transformation. This approach has been used successfully with other chiral acids and alcohols in a variety of asymmetric reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. mdpi.comnih.gov
Emerging Applications in Materials Science and Polymer Chemistry
The unique structural characteristics of this compound, featuring a carboxylic acid, a hydroxyl group, and an acetylphenyl moiety, have prompted investigations into its potential applications in materials science. While research in this area is still in its nascent stages, the compound's functional groups offer intriguing possibilities for the development of novel polymers with tailored properties. The inherent chirality and the presence of both a reactive hydroxyl and carboxylic acid group make it a candidate for creating complex macromolecular architectures.
Monomeric Unit for the Synthesis of Alpha-Hydroxy Acid Polymers
Theoretically, this compound can serve as a monomeric unit for the synthesis of alpha-hydroxy acid polymers (AHAPs). AHAPs are a class of polyesters known for their biodegradability and biocompatibility, with well-known examples including poly(lactic acid) (PLA) and poly(glycolic acid) (PGA). The incorporation of a bulky, functional side group like the acetylphenyl group onto the polymer backbone could significantly influence the material's properties.
The polymerization of α-hydroxy acids can be achieved through several methods, including direct polycondensation or, more commonly, through the ring-opening polymerization of a cyclic diester (a lactide-type monomer). For this compound, this would involve the initial formation of a six-membered cyclic di-ester.
Hypothetical Polymerization and Potential Properties:
The presence of the 2-acetylphenyl side chain is anticipated to impart unique characteristics to the resulting polymer, hypothetically named poly(this compound). The bulky nature of this side group would likely hinder chain packing and crystallization, leading to a more amorphous polymer. This could translate to a lower melting point and glass transition temperature compared to more crystalline polyesters, potentially resulting in a softer, more flexible material.
Furthermore, the acetyl group offers a site for post-polymerization modification, allowing for the grafting of other molecules or cross-linking of the polymer chains. This could be exploited to fine-tune the polymer's mechanical strength, thermal stability, or solubility. For instance, the ketone functionality could be used to create Schiff bases or undergo aldol-type reactions, opening avenues for creating more complex and functional materials.
Current Research Status:
Despite the theoretical potential, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific research focused on the synthesis and characterization of homopolymers or copolymers derived directly from this compound as a primary monomeric unit for alpha-hydroxy acid polymers. While commercial sources allude to its use in copolymerization to enhance thermal and mechanical properties, the primary research data to substantiate these claims, including detailed synthesis conditions and material properties, are not present in the accessible scientific domain. The following table summarizes the hypothetical impact of incorporating this monomer into a polymer chain based on general principles of polymer chemistry.
| Property | Hypothetical Influence of this compound Monomer | Rationale |
| Crystallinity | Decrease | The bulky acetylphenyl side group would likely disrupt the regular packing of polymer chains, leading to a more amorphous structure. |
| Mechanical Strength | Potentially enhanced in copolymers | While a homopolymer might be less rigid due to reduced crystallinity, its incorporation as a comonomer could introduce specific interactions that enhance the overall mechanical performance of the resulting polymer. |
| Thermal Stability | Potentially improved in copolymers | The aromatic ring in the side chain could increase the thermal stability of copolymers by raising the degradation temperature. |
| Functionality | Increased | The acetyl group provides a reactive site for post-polymerization modifications, allowing for the attachment of other chemical moieties. |
It is important to underscore that the information presented here is based on theoretical considerations and general knowledge of polymer science, as direct experimental evidence for the polymerization of this compound into alpha-hydroxy acid polymers is not currently available in the public research domain.
Future Directions and Emerging Research Avenues for 2 2 Acetylphenyl 2 Hydroxyacetic Acid
Development of More Efficient and Sustainable Synthetic Methodologies
The future synthesis of 2-(2-Acetylphenyl)-2-hydroxyacetic acid is likely to be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current research into the synthesis of related chiral α-hydroxy acids has highlighted several promising strategies that could be adapted for this specific compound.
One key area of development is the use of biocatalysis . Enzymatic routes are increasingly being explored for the synthesis of chiral aromatic α-hydroxy acids due to their high selectivity and mild reaction conditions. Enzymes such as nitrilases, when engineered, can facilitate enantioselective dynamic kinetic resolutions, offering a one-pot process from readily available starting materials. almacgroup.com The application of biocatalysis could lead to more sustainable and cost-effective production of enantiomerically pure this compound.
Another promising approach is the adoption of microwave-assisted synthesis . This technique has been shown to be effective in the synthesis of mandelic acid, a structurally similar compound, by reducing reaction times and improving yields. researchgate.netresearchgate.net The application of microwave irradiation could help in minimizing side reactions and by-product formation, leading to a cleaner and more efficient synthesis process. researchgate.net
Furthermore, the development of novel catalytic systems, such as those based on dehydrogenative cross-coupling reactions, could provide sustainable routes to α-hydroxy acids from simple, abundant starting materials. nih.gov Research into these advanced catalytic methods could pave the way for highly efficient and atom-economical syntheses of this compound.
| Synthesis Approach | Potential Advantages | Relevant Research on Analogues |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste | Development of engineered nitrilases for the synthesis of (R)-2-methoxymandelic acid. almacgroup.com |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, fewer by-products | Efficient synthesis of (±)-mandelic acid-d5. researchgate.netresearchgate.net |
| Advanced Catalysis | Use of sustainable starting materials, high atom economy | Dehydrogenative cross-coupling of ethylene (B1197577) glycol with alcohols to produce α-hydroxy acids. nih.gov |
In-Depth Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing protocols and designing new ones. Future research will likely focus on detailed kinetic and mechanistic studies to elucidate the intricate steps of these reactions.
For instance, in acid-catalyzed reactions, it is important to understand the role of protonation and the subsequent nucleophilic attack that leads to the final product. Mechanistic investigations, similar to those conducted on the acidic hydrolysis of other organic acids, can provide valuable insights into the transition states and intermediates involved. google.com This knowledge can be leveraged to control reaction pathways and improve selectivity.
Modern analytical techniques, coupled with kinetic modeling, can be employed to determine rate laws and reaction orders, providing a quantitative understanding of the reaction dynamics. Such studies will be instrumental in identifying rate-determining steps and optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and purity.
Synergistic Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is a powerful tool for accelerating research and development. In the context of this compound, this integrated approach can provide deep insights into its structural, electronic, and reactive properties.
Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. nih.govnih.gov These theoretical predictions can then be validated against experimental data from techniques like IR, Raman, and NMR spectroscopy. nih.gov Such studies can help in understanding the antioxidant potential and reactivity of the molecule. nih.gov
Molecular docking simulations can be used to explore the interactions of this compound with biological targets, such as enzymes. mdpi.com This can guide the design of new biochemical probes or potential therapeutic agents. The combination of computational predictions with experimental validation can rationalize observed selectivities in reactions and guide the development of more effective catalysts and processes. acs.orgrsc.org
| Integrated Approach | Application | Potential Insights |
| DFT and Spectroscopy | Structural and electronic characterization | Understanding of molecular stability, reactivity, and antioxidant properties. nih.gov |
| Molecular Docking and Biochemical Assays | Elucidation of binding interactions | Identification of potential biological targets and mechanisms of action. mdpi.com |
| Computational and Experimental Mechanistic Studies | Rationalization of reaction outcomes | Design of more selective and efficient catalysts and reaction conditions. acs.org |
Expanding the Scope of Biochemical and Bio-Organic Applications
The unique structural features of this compound, particularly its chirality, make it a promising candidate for a range of biochemical and bio-organic applications. Future research is expected to delve deeper into its potential as a building block for bioactive molecules and its interactions with biological systems.
One significant area of exploration is its use in the synthesis of pharmaceuticals . Aromatic α-hydroxy acids are valuable synthons for a variety of drugs, including antitumor and antiobesity agents, as well as semisynthetic penicillins and cephalosporins. researchgate.netresearchgate.net The specific stereoisomers of this compound could serve as chiral precursors for the synthesis of novel therapeutic compounds.
Furthermore, the development of enzymatic resolution methods for this compound is a key research direction. Lipase-catalyzed transesterifications have been successfully used for the resolution of other mandelic acid derivatives, and similar strategies could be applied to obtain enantiomerically pure forms of this compound. psu.eduresearcher.life These pure enantiomers are crucial for studying stereospecific interactions with biological targets and for the development of stereochemically defined drugs.
The compound could also be utilized as a chiral resolving agent itself for the separation of other racemic compounds. acs.org Its potential as a molecular sensor for chiral recognition is another exciting avenue for future investigation. nih.gov
Exploration of Novel Derivatization Strategies for Functional Materials
The functional groups present in this compound—the carboxylic acid, hydroxyl, and acetyl groups—offer multiple sites for derivatization, opening up possibilities for the creation of novel functional materials.
A significant future direction lies in its use as a monomer for the synthesis of biodegradable polymers . Polymers derived from α-hydroxy acids, such as poly(lactic acid) (PLA) and poly(glycolic acid) (PGA), are well-known for their biocompatibility and biodegradability. wikipedia.org By incorporating this compound into polyester (B1180765) chains, it may be possible to create new materials with tailored properties, such as enhanced thermal stability or specific functionalities imparted by the acetylphenyl group. nih.gov
The aromatic ring and the chiral center also make it an interesting candidate for the development of chiroptical materials . The specific rotation of light by chiral molecules is a key property for applications in optical devices and sensors. By strategically modifying the structure of this compound and incorporating it into larger molecular architectures, it may be possible to design materials with unique chiroptical responses.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 2-(2-Acetylphenyl)-2-hydroxyacetic acid?
- Methodological Answer : A plausible route involves Friedel-Crafts acetylation of phenylacetic acid derivatives to introduce the acetyl group, followed by hydroxylation under controlled conditions (e.g., using hydroxylating agents like H2O2 in acidic media). Structural analogs, such as 2-hydroxyphenylacetic acid, are synthesized via reactions with ethylenediamine and sodium hydroxide, which could be adapted for this compound . Purity optimization may require recrystallization or column chromatography.
Q. What analytical techniques are essential for verifying the purity and structural identity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the acetyl and hydroxyl group positions. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with mass spectrometry (GC-MS) ensures purity, as demonstrated in studies of fluorinated analogs . Infrared (IR) spectroscopy can validate functional groups (e.g., carbonyl at ~1700 cm⁻¹).
Q. What are the optimal storage conditions to preserve the stability of this compound?
- Methodological Answer : The compound should be stored in a sealed, desiccated environment at 2–8°C to prevent hydrolysis of the acetyl group or oxidation of the hydroxyl moiety. Stability studies for similar hydroxyacetic acids recommend inert atmospheres (e.g., argon) for long-term storage .
Advanced Research Questions
Q. How can X-ray crystallography resolve the stereochemical configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining absolute configuration. For example, crystallographic data for 2-(2-methoxyphenyl)acetic acid revealed bond angles and torsional strain, which can guide analogous studies. Data refinement software (e.g., SHELXL) is used to model electron density maps .
Q. What experimental strategies can reconcile discrepancies in reported solubility or reactivity data for this compound?
- Methodological Answer : Systematic studies under controlled conditions (pH, solvent polarity, temperature) are essential. For instance, solubility conflicts in fluorinated analogs were resolved by comparing polar aprotic (e.g., DMSO) vs. protic solvents (e.g., methanol). Kinetic assays can assess pH-dependent hydrolysis rates .
Q. How can collision cross-section (CCS) measurements enhance structural characterization of derivatives?
- Methodological Answer : Ion mobility spectrometry (IMS) coupled with mass spectrometry provides CCS values, which correlate with molecular conformation. For 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetic acid, CCS data differentiated adducts (e.g., [M+H]<sup>+</sup> vs. [M+Na]<sup>+</sup>), aiding in structural validation .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Enzyme inhibition assays (e.g., acetylcholinesterase or cytochrome P450) can assess bioactivity. Molecular docking simulations using software like AutoDock Vina may predict binding affinities, as shown for adamantane-derived analogs . Dose-response curves and IC50 calculations quantify efficacy.
Data Contradiction Analysis
Q. How should researchers address conflicting data on the stability of this compound in aqueous solutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
